

Solubility Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dimethylthiazole hydrobromide

Cat. No.: B1265580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-Amino-4,5-dimethylthiazole hydrobromide** (CAS No: 7170-76-5), a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published quantitative solubility data for this specific compound, this document combines available information with data from structurally similar compounds and outlines a detailed experimental protocol for precise solubility determination.

Introduction

2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic amine salt widely utilized as a building block in the synthesis of bioactive molecules.^[1] Its thiazole ring structure is a common motif in various therapeutic agents. Understanding its solubility in different solvents is critical for reaction optimization, purification, formulation, and overall drug development and manufacturing processes.

Physicochemical Properties

- Molecular Formula: C₅H₉BrN₂S^{[2][3]}
- Molecular Weight: 209.11 g/mol ^{[1][4]}

- Appearance: White to light yellow crystalline powder[1]
- Melting Point: 287 - 293 °C[1]
- Chemical Structure:

Quantitative Solubility Data

Specific quantitative solubility data for **2-Amino-4,5-dimethylthiazole hydrobromide** is limited in publicly available literature. An estimated solubility in water has been reported.

Table 1: Estimated and Analog-Based Solubility of **2-Amino-4,5-dimethylthiazole Hydrobromide** and a Structurally Related Compound

Solvent	Compound	Temperature (°C)	Solubility	Data Type
Water	2-Amino-4,5-dimethylthiazole hydrobromide	25	~1,000,000 mg/L (~1000 g/L)	Estimated[5]
Ethanol	2-Amino-4-phenylthiazole	Not Specified	~12 mg/mL	Experimental[6]
DMSO	2-Amino-4-phenylthiazole	Not Specified	~10 mg/mL	Experimental[6]
DMF	2-Amino-4-phenylthiazole*	Not Specified	~10 mg/mL	Experimental[6]

Disclaimer: The solubility data for 2-Amino-4-phenylthiazole is provided as a reference for a structurally similar aminothiazole. Actual solubility of **2-Amino-4,5-dimethylthiazole hydrobromide** will vary. It is important to note that 2-aminothiazole derivatives have been reported to have potential stability issues in DMSO.[7]

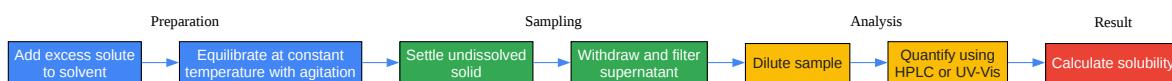
Experimental Protocol for Solubility Determination

To obtain precise solubility data, the isothermal saturation method is recommended. This method involves saturating a solvent with the solute at a constant temperature and then

quantifying the dissolved solute.

4.1. Materials and Equipment

- **2-Amino-4,5-dimethylthiazole hydrobromide** (purity >98%)
- Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, tetrahydrofuran, N,N-dimethylformamide)
- Thermostatic shaker or incubator
- Analytical balance
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Volumetric flasks, pipettes, and syringes with filters


4.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Amino-4,5-dimethylthiazole hydrobromide** to a known volume of the selected solvent in a sealed vial.
 - Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

- Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
- Immediately filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
- Quantification:
 - Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **2-Amino-4,5-dimethylthiazole hydrobromide**.
 - Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the test samples.
- Calculation:
 - Calculate the solubility (S) in mg/mL or g/L using the following formula: $S = (\text{Concentration from analysis} \times \text{Dilution factor}) / \text{Volume of sample}$

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for solubility determination.

Conclusion

While specific, experimentally-derived quantitative solubility data for **2-Amino-4,5-dimethylthiazole hydrobromide** in a wide range of solvents is not readily available, this guide provides the best available information and a robust protocol for its determination. The provided data on a structurally similar compound offers a useful starting point for solvent selection. For accurate and reliable data, it is imperative that researchers perform their own solubility studies using a validated method, such as the isothermal saturation method outlined herein. This will ensure the successful design of synthetic, purification, and formulation processes involving this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4,5-dimethylthiazole hydrobromide | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. 2-amino-4,5-dimethylthiazole HBr, 7170-76-5 [thegoodsentscompany.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility Profile of 2-Amino-4,5-dimethylthiazole Hydrobromide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265580#solubility-of-2-amino-4-5-dimethylthiazole-hydrobromide-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com